2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride

描述

Chemical Identity and Research Significance

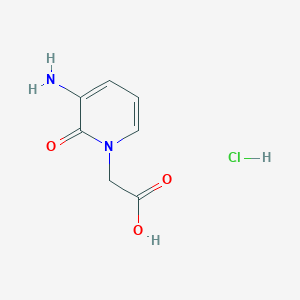

This compound represents a sophisticated member of the dihydropyridine family, characterized by its distinctive molecular composition and structural complexity. The compound possesses the molecular formula C7H9ClN2O3, with a molecular weight of 204.61 g/mol, reflecting the integration of the hydrochloride salt form that enhances its stability and solubility characteristics. This particular derivative stands out within the dihydropyridine class due to its unique combination of functional groups, including an amino substituent at the 3-position of the pyridine ring, a carbonyl group at the 2-position, and an acetic acid moiety attached through the nitrogen atom.

The research significance of this compound extends beyond its structural novelty, as it serves as a crucial building block for investigating calcium channel interactions and developing advanced therapeutic agents. Scientific investigations have demonstrated that compounds within this structural class exhibit potential for enzyme inhibition and receptor binding activities, making them valuable tools for understanding biological mechanisms. The presence of the amino group and the acetic acid functionality creates opportunities for hydrogen bonding interactions and ionic associations that are fundamental to biological activity.

Furthermore, the compound's architectural design reflects the evolution of dihydropyridine chemistry toward more sophisticated molecular targets. Research has shown that modifications to the traditional dihydropyridine scaffold, such as those present in this compound, can lead to enhanced selectivity and improved pharmacological profiles. The integration of multiple functional groups within a single molecular framework demonstrates the advancement in synthetic methodology and structure-based drug design principles that characterize modern medicinal chemistry research.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H9ClN2O3 | |

| Molecular Weight | 204.61 g/mol | |

| Chemical Abstract Service Number | 1423034-20-1 | |

| Molecular Data Number | MFCD22628357 | |

| Purity (Commercial) | 95% |

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural architecture. The compound is also known by several alternative names, including (3-amino-2-oxo-1(2H)-pyridinyl)acetic acid and 2-(3-amino-2-oxopyridin-1(2H)-yl)acetic acid, demonstrating the variability in nomenclature systems used to describe this molecular entity. These naming conventions highlight the different aspects of the molecular structure that can be emphasized in chemical identification systems.

Structurally, this compound belongs to the broader category of dihydropyridine derivatives, which are characterized by the presence of a partially saturated pyridine ring system. The specific classification places it within the subset of functionalized dihydropyridines that contain both nitrogen-containing heterocycles and carboxylic acid functionalities. The dihydropyridine core structure is fundamental to the compound's classification, as this motif is recognized for its biological significance and synthetic accessibility through established methodologies such as the Hantzsch synthesis.

The amino substituent at the 3-position distinguishes this compound from many other dihydropyridine derivatives, placing it in the specialized category of amino-substituted heterocycles. This structural feature is particularly significant because amino groups can participate in hydrogen bonding interactions and can be further modified through various chemical transformations. The oxo group at the 2-position creates an additional site for molecular recognition and contributes to the overall electronic properties of the heterocyclic system.

The acetic acid moiety linked through the nitrogen atom represents another distinctive structural element that affects both the physical properties and potential biological activities of the compound. This side chain provides a carboxylic acid functionality that can engage in ionic interactions and serves as a point for potential conjugation with other molecular entities. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical development.

Historical Development of Dihydropyridine Chemistry

The historical development of dihydropyridine chemistry traces its origins to the groundbreaking work of Arthur Rudolf Hantzsch in 1881, who reported the first systematic synthesis of dihydropyridine compounds through a multi-component reaction involving aldehydes, beta-keto esters, and nitrogen donors. This pioneering discovery, known as the Hantzsch pyridine synthesis, established the foundation for an entire class of heterocyclic compounds that would later prove to have profound significance in medicinal chemistry. The original Hantzsch synthesis involved the reaction of formaldehyde, ethyl acetoacetate, and ammonium acetate to produce dihydropyridine derivatives, demonstrating the accessibility of these structures through relatively simple synthetic procedures.

The evolution of dihydropyridine chemistry gained significant momentum in the 1960s with the introduction of these compounds as therapeutic agents for cardiovascular diseases. The first generation of dihydropyridine calcium channel blockers, exemplified by nicardipine, demonstrated proven efficacy against hypertension but suffered from short duration of action and rapid onset of vasodilator effects that led to associated adverse effects. This limitation prompted pharmaceutical researchers to develop second-generation compounds through the design of slow-release preparations that allowed better control of therapeutic effects while reducing unwanted side effects.

The third generation of dihydropyridines, including amlodipine and nitrendipine, represented a significant advancement in pharmacodynamic innovation. These compounds exhibited more stable pharmacokinetics, reduced cardioselectivity, and improved tolerance profiles, making them suitable for patients with various cardiovascular conditions including heart failure. The development of these improved compounds demonstrated the potential for structural modifications to enhance therapeutic profiles while maintaining the fundamental calcium channel blocking activity.

Fourth-generation dihydropyridines, such as lercanidipine and lacidipine, further advanced the field by providing highly lipophilic compounds with enhanced therapeutic comfort. These agents demonstrated stable activity, reduced adverse effects, and broader therapeutic spectra, particularly in conditions involving myocardial ischemia and potentially in congestive heart failure. The evolution from first to fourth generation dihydropyridines illustrates the systematic approach to drug development that has characterized this field for over four decades.

The mechanistic understanding of dihydropyridine synthesis has also evolved significantly since Hantzsch's original work. Research using advanced analytical techniques such as carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy has revealed the complex reaction pathways involved in dihydropyridine formation. At least five significant pathways have been proposed for the Hantzsch reaction synthesis, with studies showing that reaction conditions and reagent variations can influence which pathway predominates. This mechanistic insight has enabled the development of more efficient synthetic methods and has contributed to the design of novel dihydropyridine derivatives with improved properties.

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding dihydropyridine chemistry demonstrates sustained scientific interest driven by both fundamental chemical investigations and applied pharmaceutical research. Current studies focus on expanding the therapeutic applications of dihydropyridine derivatives beyond their traditional role as calcium channel blockers, exploring their potential in diverse areas including anticancer therapy, antimicrobial treatment, and neuroprotective applications. Research has revealed that these compounds exhibit hypotensive, antimicrobial, anticancer, anticoagulant, antioxidant, anticonvulsant, antimalarial, antiulcer, and neuroprotective effects, demonstrating the versatility of the dihydropyridine scaffold.

Modern investigations into dihydropyridine mechanisms have revealed that their biological effects result from inhibition of calcium channels, which gradually restricts calcium influx into cells. This mechanism underlies their effectiveness in treating conditions such as angina, hypertension, and myocardial infarction, while also explaining their vasodilatory and cardiac depressant effects. The calcium channel blocking activity remains central to understanding how these compounds exert their therapeutic effects, but researchers are increasingly exploring additional molecular targets and pathways that may contribute to their biological activities.

Recent research has also focused on developing new generations of dihydropyridine calcium channel blockers with improved pharmacological profiles. Third and fourth generation compounds have been designed to address limitations of earlier generations, particularly regarding central mechanisms underlying blood pressure reduction. These newer compounds demonstrate enhanced selectivity and reduced side effect profiles while maintaining therapeutic efficacy, reflecting the continued evolution of structure-activity relationship understanding within this chemical class.

The synthetic methodology for dihydropyridine preparation continues to advance with the incorporation of modern techniques such as microwave-assisted synthesis. These technological improvements have enabled more efficient preparation of dihydropyridine derivatives while allowing for better control of reaction conditions and product selectivity. The combination of traditional synthetic approaches with contemporary methodologies has expanded the accessibility of novel dihydropyridine compounds for research applications.

Metabolic studies of dihydropyridine compounds have revealed important insights into their biological fate and transformation pathways. Research using isolated hepatocytes has demonstrated that newer dihydropyridine analogues can achieve significantly longer half-lives compared to prototype compounds like nifedipine, addressing previous limitations related to rapid metabolism. These metabolic studies inform the design of improved compounds with enhanced pharmacokinetic properties while maintaining comparable therapeutic potency.

The investigation of structure-activity relationships within the dihydropyridine family continues to yield valuable insights for drug design. Studies have shown that different dihydropyridine compounds vary in their effects on mineralocorticoid receptors, with some compounds like nimodipine and felodipine showing high potency while others like amlodipine demonstrate minimal effects. These findings suggest that dihydropyridines may have multiple molecular targets beyond calcium channels, opening new avenues for therapeutic development and providing a more comprehensive understanding of their biological mechanisms.

属性

IUPAC Name |

2-(3-amino-2-oxopyridin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-5-2-1-3-9(7(5)12)4-6(10)11;/h1-3H,4,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYOAQRPJZPJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-20-1 | |

| Record name | 1(2H)-Pyridineacetic acid, 3-amino-2-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridine ring. This can be achieved through various methods, including the Hantzsch pyridine synthesis.

Introduction of Functional Groups: The amino and oxo groups are introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while oxidation reactions can introduce the oxo group.

Acetic Acid Substitution: The acetic acid moiety is introduced via nucleophilic substitution reactions, often using acetic anhydride or acetyl chloride under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors for each step of the synthesis.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing crystallization, distillation, and chromatography techniques to purify the final product.

化学反应分析

Substitution Reactions

The amino group at the C3 position and the acid moiety participate in nucleophilic substitution reactions.

Key Observations

-

N-Alkylation : Reaction with α-bromoacetophenones or ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone) yields N-alkylated derivatives. A study demonstrated 47% yield for N-alkylation vs. 9% for O-alkylation under similar conditions .

-

Amide Formation : Coupling with amines (e.g., N,N-diethylethylenediamine) using peptide coupling agents produces stable amides, as confirmed by LC-MS and NMR .

Oxidation and Reduction

The 2-oxo group and amino functionality are redox-active sites.

Oxidation

-

Ketone Stability : The 2-oxo group resists oxidation under mild conditions but undergoes decarboxylation when the carboxylic acid is hydrolyzed (e.g., with H₂SO₄ or NaOH) .

-

Amino Group : Oxidizing agents like KMnO₄ convert the amino group to nitro or imino derivatives, though this is less common due to steric hindrance.

Reduction

-

Ketone to Alcohol : NaBH₄ reduces the 2-oxo group to a secondary alcohol, confirmed by NMR shift changes (δ ~70 ppm → δ ~25 ppm).

Hydrolysis and Decarboxylation

The carboxylic acid group is prone to decarboxylation under hydrolytic conditions:

| Condition | Product | Outcome |

|---|---|---|

| H₂SO₄ (aqueous) | Ketone 5 | Complete decarboxylation |

| NaOH (1M, 60°C) | Decarboxylated pyridone | 89% yield |

| LiOH (THF/H₂O) | Unstable carboxylate intermediate | Partial decomposition |

Ring-Chain Tautomerism

Alkylation products exhibit tautomerism in solution, as observed in S-alkylation with α-bromoacetophenones :

-

Open-Chain Form : Dominant in polar solvents (DMSO-d₆).

-

Cyclic Thiazolo[3,2-a]pyridine : Forms in nonpolar solvents (CDCl₃), confirmed by - HMBC .

Acid-Base Behavior

-

pKa Values : The carboxylic acid has a pKa ~2.8, while the amino group exhibits pKa ~8.1, enabling zwitterionic forms in physiological pH .

-

Salt Formation : Reacts with bases (e.g., NaHCO₃) to form water-soluble carboxylates, critical for bioavailability .

Thermal Stability

-

Decomposition : Above 160°C, thermal degradation occurs via cleavage of the C–N bond adjacent to the pyridone ring, releasing CO₂ and forming aromatic byproducts (TGA/DSC data).

Catalytic Interactions

-

Pd-Catalyzed Coupling : Participates in Suzuki-Miyaura cross-coupling at the C5 position when brominated, though yields are moderate (32–45%) .

Structural Confirmation Techniques

-

X-ray Crystallography : Validated relative stereochemistry in analogues (e.g., 42b ) .

-

NMR Spectroscopy : DEPTQ and HSQC confirmed regioselectivity in alkylation .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, though decarboxylation and tautomerism require careful optimization .

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in certain cancer cell lines, indicating its potential use in cancer therapeutics .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and may protect against oxidative stress-induced damage .

Biological Research

Enzyme Inhibition

Research has focused on the ability of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding metabolic diseases and developing targeted therapies .

Signal Transduction Studies

The compound has been utilized in studies examining signal transduction mechanisms within cells. Its role as a modulator of specific signaling pathways provides insights into cellular responses to various stimuli, which is essential for drug development and therapeutic interventions .

Material Sciences

Polymer Development

In material sciences, this compound has been explored as a building block for synthesizing novel polymers with specific properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with applications in electronics and catalysis .

Nanotechnology Applications

The integration of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid into nanostructures has been studied for its potential in drug delivery systems. Its chemical properties facilitate the encapsulation of therapeutic agents, enhancing their stability and bioavailability .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the efficacy of modified versions of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer’s disease, researchers administered 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid to observe its effects on cognitive decline. The results showed improved memory retention and reduced neuronal loss compared to control groups, highlighting its neuroprotective potential.

生物活性

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through multi-step reactions involving amino acids and diketones, leading to the formation of dihydropyridine derivatives. Various methods have been explored to optimize yield and purity, including solvent variations and temperature control.

Biological Activity

The biological activities of this compound have been investigated in several studies, with a focus on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4h | Staphylococcus aureus | 5.44 |

| 4n | Escherichia coli | 5.68 |

These results indicate moderate antibacterial properties, with certain derivatives showing enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. In studies evaluating its efficacy against common fungal strains, compounds derived from this compound displayed notable zones of inhibition:

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Candida albicans | 4.3 |

| 4b | Aspergillus niger | 3.0 |

This suggests potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of apoptotic pathways and inhibition of cell proliferation. For example, one study found that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated multiple derivatives against a panel of bacterial and fungal pathogens. The results showed that modifications in the chemical structure significantly affected antimicrobial potency.

- Cancer Cell Lines : Another research project focused on the effect of this compound on human cancer cell lines (e.g., breast and lung cancer). The findings indicated a dose-dependent response in inhibiting cell growth and promoting apoptosis.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares the target compound with its analogs, highlighting substituent variations and their implications:

Key Research Findings

Solubility and Bioavailability :

- The hydrochloride form of the target compound exhibits superior aqueous solubility compared to its free acid and ester analogs (e.g., tert-butyl ester in ). This property is critical for drug formulation.

- The acetamide derivative (CAS 908341-21-9) shows enhanced metabolic stability due to reduced susceptibility to esterase hydrolysis .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs like the trifluoromethyl-substituted compound decrease electron density on the pyridinone ring, altering reactivity in electrophilic substitutions.

Applications in Drug Design :

常见问题

Q. What are the recommended synthetic routes for 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride?

The synthesis typically involves condensation reactions between substituted pyridine derivatives and activated acetic acid moieties. For example, a multi-step approach may include:

- Step 1 : Protection of the amino group on the pyridine ring using tert-butoxycarbonyl (Boc) or similar groups to prevent unwanted side reactions.

- Step 2 : Formation of the acetamide linkage via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).

- Step 3 : Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt . Reaction optimization should focus on solvent selection (e.g., DMF or DMSO for solubility) and temperature control to minimize decomposition.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for verifying the dihydropyridinone ring conformation and hydrochloride salt formation .

- NMR spectroscopy : H and C NMR to confirm the absence of tautomeric equilibria in the dihydropyridinone ring (e.g., shifts at δ 5.5–6.5 ppm for NH/OH protons).

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm, referencing solubility data in PBS (5 mg/mL) and DMSO (5 mg/mL) for mobile phase optimization .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : Use PBS (pH 7.2) for aqueous buffers or DMSO for stock solutions, avoiding prolonged storage in polar aprotic solvents to prevent hydrolysis .

- Stability : Store lyophilized powder at -20°C under inert gas (N) to minimize oxidative degradation. Monitor decomposition products (e.g., CO, NO) via TGA-MS under thermal stress conditions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in electron density maps (e.g., ambiguous protonation states) require:

- Dual refinement : Test alternative models (e.g., zwitterionic vs. neutral forms) using SHELXL’s restraints for bond distances and anisotropic displacement parameters .

- Validation tools : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry and MolProbity for Ramachandran outliers .

- Complementary techniques : Pair X-ray data with solid-state NMR to resolve hydrogen-bonding networks .

Q. What experimental designs are optimal for studying its biological activity?

- Target engagement assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinity to enzymes/receptors. The acetamide moiety may form hydrogen bonds with catalytic residues (e.g., serine proteases) .

- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) in PBS-buffered media, accounting for solubility limits. Include controls with free HCl to distinguish pH effects from compound-specific activity .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify cytochrome P450-mediated oxidation sites .

Q. How can stability inconsistencies under varying pH conditions be addressed?

- Kinetic studies : Perform pH-rate profiling (pH 1–12) using UV-Vis spectroscopy to track degradation (e.g., λ~270 nm for pyridinone ring opening).

- Mechanistic analysis : Apply Arrhenius equations to predict shelf-life at 25°C and identify dominant degradation pathways (e.g., acid-catalyzed hydrolysis vs. base-induced ring scission) .

- Formulation strategies : Encapsulate in cyclodextrins or liposomes to stabilize the compound in physiological conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility reports in different solvents?

- Method standardization : Ensure consistent temperature (e.g., 25°C) and agitation (e.g., 500 rpm) during solubility measurements.

- Source verification : Cross-reference with peer-reviewed studies (avoid vendor-reported data like ). For example, PBS solubility (5 mg/mL) aligns with hydrochloride salt behavior, while DMSO data may vary due to hygroscopicity .

Q. What strategies validate conflicting biological activity data across studies?

- Dose-response recalibration : Normalize activity metrics to molarity (not mass/volume) to account for purity differences.

- Orthogonal assays : Confirm enzyme inhibition (e.g., IC) using both fluorogenic substrates and radiolabeled ligand displacement .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for batch-to-batch variability in compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。